7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl sulfamate
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Overview
Description
7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate is a chemical compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate typically involves the reaction of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl with sulfamic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and energy consumption while maximizing the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Hydroxy-4-oxo-4H-chromen-2-yl)phenyl hydrogen sulfate
- 7-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl β-D-glucopyranoside
- Baicalin
Uniqueness
7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate is unique due to its specific sulfamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
CAS No. |
921201-37-8 |
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Molecular Formula |
C15H11NO6S |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(7-hydroxy-4-oxo-2-phenylchromen-5-yl) sulfamate |
InChI |
InChI=1S/C15H11NO6S/c16-23(19,20)22-14-7-10(17)6-13-15(14)11(18)8-12(21-13)9-4-2-1-3-5-9/h1-8,17H,(H2,16,19,20) |
InChI Key |
KZXXHRGNXKQJOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OS(=O)(=O)N)O |
Origin of Product |
United States |
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